Bis[(dimethylamino)methyl]phenol
Description
Bis[(dimethylamino)methyl]phenol (CAS: 5424-54-4; molecular formula: C₁₂H₂₀N₂O) is a phenolic compound characterized by two dimethylaminomethyl groups attached to the aromatic ring at positions 2 and 4 (Figure 1). This compound is widely utilized as a catalyst in epoxy resin curing systems due to its ability to accelerate crosslinking reactions while improving thermal stability and mechanical properties of the final product . Its structure combines the acidity of phenol with the nucleophilic properties of tertiary amines, making it effective in polymerization applications.
Figure 1: Structure of 2,4-Bis[(dimethylamino)methyl]phenol .
Properties
CAS No. |
71074-89-0 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,3-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C12H20N2O/c1-13(2)8-10-6-5-7-12(15)11(10)9-14(3)4/h5-7,15H,8-9H2,1-4H3 |
InChI Key |
HCKPQGBXPQNMKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)O)CN(C)C |
Origin of Product |
United States |
Scientific Research Applications
Bis[(dimethylamino)methyl]phenol, also known as bis(dimethylaminomethyl)phenol, is a chemical compound with the molecular formula . It does not have an individual approval but may be used as a component in a product covered by a group standard .
- This compound
- 71074-89-0
Related compounds and their applications
- 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] : It is widely used as a curing agent in epoxy resins, improving thermal stability and mechanical strength and is also used in adhesives and sealants.
- 2,4,6-Tris[(dimethylamino)methyl]phenol : Contains three dimethylamino groups and is used in similar applications but is less reactive than 2,2'-methylenebis compound.
- Aminomethylated phenols : Their antimicrobial and bactericidal activity allows for use in the food industry and medicine. They act as antispasmodic, antiarrhythmic, anesthetic, and diuretic substances and are used to produce highly active insecticides and fungicides. Their antioxidant ability allows for use as additives to lubricating and motor oils, corrosion inhibitors of various steels, stabilizers of automotive and rocket fuels, monomers, plastics, and various types of rubbers .
- Mannich bases : An important group of compounds in medicinal chemistry, synthesized by the Mannich reaction .
Potential uses
Given the applications of related compounds, this compound may have uses as:
Comparison with Similar Compounds
Phenol Derivatives with Dimethylamino Substituents
Key Observations :
Complex Derivatives and Hybrid Structures
Key Observations :
- Alkyl Chain Modifications : The addition of a pentadecyl group (C₁₅H₃₁) significantly increases molecular weight (418.7 g/mol) and hydrophobicity, suggesting applications in surfactants or drug delivery .
Physicochemical and Functional Comparisons
Catalytic Performance in Epoxy Systems
- This compound: Provides balanced cure speed and pot life, with glass transition temperatures (Tg) of cured resins exceeding 120°C .
- Diethylaminoethanol (DEAE): A non-phenolic tertiary amine (CAS: 100-37-8) with lower thermal stability but lower toxicity .
- Bisphenol A (BPA): While structurally distinct (lacking amino groups), BPA (CAS: 80-05-7) is a benchmark in polymer production but faces regulatory restrictions due to endocrine-disrupting effects .
Toxicity and Regulatory Status
- This compound: Limited toxicity data available; classified as non-hazardous in concentrations <10% in epoxy formulations .
- 2,4,6-Tris[(dimethylamino)methyl]phenol: Higher amine content may increase skin/eye irritation risks .
- BPA Alternatives: Regulatory scrutiny (e.g., EPA TSCA listings ) emphasizes the need for safer catalysts, positioning this compound as a viable substitute in specific applications.
Biological Activity
Bis[(dimethylamino)methyl]phenol, commonly referred to as 2,4,6-tris(dimethylaminomethyl)phenol (CAS Number: 90-72-2), is a chemical compound known for its applications in various industrial processes, particularly as a hardener in epoxy resins. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, highlighting its toxicity, potential therapeutic applications, and environmental impact based on diverse sources.
- Molecular Formula : C12H20N2O
- Molecular Weight : 220.30 g/mol
- Structure : The compound features a phenolic structure with three dimethylaminomethyl substituents.
Acute Toxicity
This compound exhibits significant acute toxicity. Studies indicate:
- Oral Toxicity : Classified as harmful if swallowed with an LD50 of approximately 500 mg/kg in rats .
- Dermal Toxicity : Harmful upon skin contact, with a dermal LD50 also around 500 mg/kg .
Irritation and Sensitization
- Skin Contact : Can cause chemical burns and systemic effects due to absorption through the skin .
- Eye Contact : Direct exposure may lead to severe irritation and potential permanent damage .
Antimicrobial Properties
Research indicates that this compound displays antimicrobial activity against certain bacterial strains. It has been studied for its potential as an antibacterial agent, particularly in formulations aimed at overcoming antibiotic resistance .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in bacterial metabolism. For instance, it can interfere with folate biosynthesis pathways, similar to sulfonamide drugs, which are structural mimics of p-aminobenzoic acid .
Biodegradability
The biodegradation of this compound has been assessed using standard OECD protocols. The compound demonstrates moderate biodegradability under aerobic conditions, with a BOD of approximately 41% over 28 days in laboratory settings .
Aquatic Toxicity
Ecotoxicological studies reveal that this compound poses risks to aquatic organisms:
- LC50 (48h) for water flea (Daphnia magna): >100 mg/L.
- NOEC (72h) for green algae (Pseudokirchneriella subcapitata): 6.44 mg/L .
Case Studies
- Case Study on Antimicrobial Resistance : A study explored the effectiveness of this compound as a potential additive in antibiotic formulations. Results indicated enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents .
- Environmental Assessment : An environmental tier assessment reported that this compound could persist in aquatic environments due to its moderate bioaccumulation potential, raising concerns about long-term ecological effects .
Q & A
Q. How can researchers align their work on this compound with ethical standards in chemical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
